6-(Methoxymethoxy)pyridin-3-ylboronic acid
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Overview
Description
(6-(Methoxymethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO4 and a molecular weight of 182.97 g/mol . This compound is part of the aromatic heterocycles category and is primarily used in research settings . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the pharmaceutical and materials science industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxymethoxy)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction generally requires a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids, including (6-(Methoxymethoxy)pyridin-3-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxymethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
(6-(Methoxymethoxy)pyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-(Methoxymethoxy)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in drug discovery, particularly for targeting enzymes and proteins involved in disease pathways . The compound’s boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinylboronic acid: Similar in structure but lacks the methoxymethoxy group.
6-Chloro-2-methoxypyridine-3-boronic acid: Contains a chlorine atom instead of the methoxymethoxy group.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidine ring instead of the methoxymethoxy group.
Uniqueness
(6-(Methoxymethoxy)pyridin-3-yl)boronic acid is unique due to its methoxymethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H10BNO4 |
---|---|
Molecular Weight |
182.97 g/mol |
IUPAC Name |
[6-(methoxymethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO4/c1-12-5-13-7-3-2-6(4-9-7)8(10)11/h2-4,10-11H,5H2,1H3 |
InChI Key |
NATVHABJSHEAEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OCOC)(O)O |
Origin of Product |
United States |
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